molecular formula C8H12Br2Pt B089061 Dibromo(1,5-cyclooctadiene)platinum(II) CAS No. 12145-48-1

Dibromo(1,5-cyclooctadiene)platinum(II)

Cat. No. B089061
CAS RN: 12145-48-1
M. Wt: 463.1 g/mol
InChI Key: HFLCCHAOKSABAA-PHFPKPIQSA-L
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Description

Dibromo(1,5-cyclooctadiene)platinum(II) is a chemical compound with the empirical formula C8H12Br2Pt . It is a light green powder and is often used as a catalyst and in the synthesis of a series of new platinum organometallic complexes .


Molecular Structure Analysis

The molecular weight of Dibromo(1,5-cyclooctadiene)platinum(II) is 463.07 g/mol . The molecular formula is C8H12Br2Pt . The InChI code is 1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; .


Physical And Chemical Properties Analysis

Dibromo(1,5-cyclooctadiene)platinum(II) is a light green powder . It has a molecular weight of 463.07 g/mol and a molecular formula of C8H12Br2Pt . It does not have any hydrogen bond donor count, hydrogen bond acceptor count, or rotatable bond count . Its exact mass is 462.89332 g/mol and its monoisotopic mass is 460.89537 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 75.4 .

Scientific Research Applications

  • Carbene Insertion Products : The reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate forms products of carbene insertion into Pt-Cl bonds. A crystal structure analysis of a bis-insertion product was conducted (Ferguson et al., 1992).

  • One-Pot Synthesis : A novel one-pot synthesis method for dimethyl(1,5-cyclooctadiene)platinum(II) was developed, demonstrating the flexibility of this compound in synthetic chemistry (Wen & Bönnemann, 2005).

  • Cationic Complexes Synthesis : The synthesis and characterization of cationic complexes using bis(1,5-cyclooctadiene)platinum with various ligands were explored (Crascall et al., 1990).

  • Organometallic Complex Synthesis : Cyclooctadienemethylplatinum complexes were synthesized and characterized, showing the versatility of platinum(II) complexes in organometallic chemistry (Klein et al., 1999).

  • Alkyl Transfer in Heterodinuclear Complexes : Demonstrated methyl transfer between platinum and tungsten in methyl(1,5-cyclooctadiene)platinum-tricarbonyl(cyclopentadienyl) tungsten (Komiya & Endo, 1988).

  • Catalysis in Oxidation Reactions : A novel Dawson polyoxotungstate-based organometallic platinum(II) complex showed effective catalytic activity for oxidation of cyclohexanol (Nomiya et al., 2003).

  • ESR Study of Platinum(I) Diolefin Complexes : Electron capture centres identified as platinum(I) diolefin radical anions were studied, highlighting the electronic structure of these complexes (Buttafava et al., 1995).

  • Bis(halomethyl) Platinum(II) Complexes Synthesis : Reaction with diazomethane produced air-stable bis(halomethyl) complexes, indicating the reactivity of this compound (McCrindle et al., 1985).

Safety and Hazards

Dibromo(1,5-cyclooctadiene)platinum(II) is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, and wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Dibromo(1,5-cyclooctadiene)platinum(II) is primarily employed as a catalyst

Mode of Action

It is known to be used in the synthesis of a series of new platinum organometallic complexes

Action Environment

The action, efficacy, and stability of Dibromo(1,5-cyclooctadiene)platinum(II) can be influenced by various environmental factors. For instance, it is recommended to store this compound under an inert atmosphere at room temperature . This suggests that exposure to oxygen or other reactive substances could potentially affect its stability and efficacy.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;dibromoplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCCHAOKSABAA-PHFPKPIQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Br[Pt]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.Br[Pt]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420647
Record name Dibromo(1,5-cyclooctadiene)platinum(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromo(1,5-cyclooctadiene)platinum(II)

CAS RN

12145-48-1
Record name Dibromo[(1,2,5,6-η)-1,5-cyclooctadiene]platinum
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URL https://commonchemistry.cas.org/detail?cas_rn=12145-48-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromo(1,5-cyclooctadiene)platinum(II)
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URL https://comptox.epa.gov/dashboard/DTXSID40420647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromo(1,5-cyclooctadiene)platinum(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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